Compound Description: These compounds are a series of pyrimidine derivatives designed as potential 15-lipoxygenase (15-LO) inhibitors. The study highlighted compounds (1-methylpiperazine) and (1-ethylpiperazine) for exhibiting the most potent 15-LO inhibitory activity (IC50 = 4.15 and 2.9 μM, respectively) [].
Relevance: These compounds share a similar scaffold with 4-Bromo-6-(3,4-difluorophenyl)pyrimidine: a central pyrimidine ring substituted at the 4- and 5-positions. Notably, both structures feature a bromine substituent at the 5-position of the pyrimidine ring. The presence of the tertiary amine substituent at the 2-position of the pyrimidine and the bis-triazole linker further distinguishes this class of compounds [].
Compound Description: This series of compounds comprises novel ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates synthesized via a Biginelli reaction. The study investigated their antioxidant activity and found compounds 4i, 4j, 4h, and 4f to exhibit potent antioxidant properties [].
Relevance: These compounds, like 4-Bromo-6-(3,4-difluorophenyl)pyrimidine, contain a pyrimidine core. The variations lie in the substituents at positions 4, 5, and 6 of the pyrimidine ring. While the target compound has a bromo group at position 4 and a 3,4-difluorophenyl group at position 6, these analogues have an aryl group at position 4, a methyl group at position 6, and a carboxylate group at position 5 [].
Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine
Compound Description: This study focused on the synthesis of pyrimidine conjugates linked to a racemic or (S)-enantiomer of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine via a 6-aminohexanoyl linker. The research aimed to evaluate their antiviral activity, particularly against herpesvirus and influenza A (H1N1) virus [].
Relevance: The connection to 4-Bromo-6-(3,4-difluorophenyl)pyrimidine lies in the shared pyrimidine core. The key difference is the presence of the complex benzoxazine moiety linked through a 6-aminohexanoyl spacer in these conjugates, contrasting with the directly attached 3,4-difluorophenyl group in the target compound [].
Compound Description: This study utilizes 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for synthesizing diverse polyheterocyclic ring systems. The researchers investigated the antibacterial properties of these newly synthesized pyrazolo[3,4-b]pyridine-based heterocycles [].
Compound Description: This research explores a novel, eco-friendly method for synthesizing functionalized 6,8-dihydro-1'H,5H-spiro[[1,3]dioxolo[4,5-g]quinoline-7,5'-pyrimidine]-2',4',6'(3'H)-trione scaffolds. This approach utilizes a trimethyl glycine betaine-based catalyst and involves a pseudo four-component reaction [].
Compound Description: This study focuses on synthesizing and evaluating the antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. The study highlighted the superior activity of derivatives lacking benzene ring substituents or bearing small substituents like methyl or methoxy groups at the para-position against S. aureus and B. subtilis [].
Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol
Compound Description: This study involved synthesizing heteroaromatic bicyclic and monocyclic derivatives as purine bioisosters, with a focus on evaluating their antiproliferative activity against U937 cancer cells. The study identified compounds 4b, 4j, and 4l as the most effective, with 4l demonstrating high selectivity for cancer cells [].
Relevance: These compounds, though structurally distinct from 4-Bromo-6-(3,4-difluorophenyl)pyrimidine, belong to the same broader class of nitrogen-containing heterocycles. Instead of a pyrimidine ring, these compounds are based on a pyrazolo[3,4-d]pyrimidine core. This core structure possesses a pyrazole ring fused to a pyrimidine ring, differentiating it from the single pyrimidine ring in the target compound [].
Compound Description: This study focuses on a novel synthesis of a library of tetra- and persubstituted pyrazolo[3,4-b]pyridine derivatives. The researchers evaluated the antituberculotic activity of these compounds against the Mycobacterium tuberculosis H37Rv strain [].
Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine
Compound Description: This research describes the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives incorporating a 1,3-diarylpyrazole moiety [].
Compound Description: This study investigates the in vitro and in vivo anticancer activity of two new Coumarin derivatives: Potassium salt of 2-thioxo-4-hydroxycoumarin [3, 4-b] pyrimidine and 9-bromo-2-thioxo-4-hydroxycoumarin [3, 4-b] pyrimidine. The research demonstrated significant anticancer activity of these compounds against various cancer cell lines, including MCF-7, HEPG2, HCT116, and PC3 [].
3,4-Heteroanellated 1,6-Methano[10]annulenes
Compound Description: This study delves into the reactivity of 4-Bromo-1,6-methano[10]annulene-3-carbaldehyde with dinucleophiles. The reaction leads to the synthesis of 3,4-heteroanellated 1,6-methano[10]annulenes, incorporating heterocycles such as thiophene, pyrazole, pyrimidine, and thiazepine rings [].
Compound Description: This study focuses on developing new quinolinyl-pyrrolopyrimidinone derivatives with antiplasmodial activity against chloroquine-resistant Plasmodium falciparum and low cytotoxicity. The research highlights the promising activity of derivatives with a two-methylene carbon linker connecting the quinoline and pyrimidinone moieties [].
Compound Description: BOS172722 is a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, currently in Phase 1 clinical trials as a potential anticancer agent. The compound demonstrates improved metabolic stability due to the introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core [].
Compound Description: This new pyrimidine derivative shows promise in restoring brain cell activity in experimental chronic traumatic encephalopathy by preserving mitochondrial function. The study highlights its ability to increase ATP concentration, enhance cerebral blood flow, and reduce sensorimotor deficits [].
Compound Description: Dacomitinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family, including erbB1, erbB2, and erbB4. It has a quinazoline core structure with a piperidinyl crotonamide Michael acceptor at position 6 and a 3-chloro-4-fluoroaniline at position 4 [].
Relevance: While dacomitinib is based on a quinazoline core and 4-Bromo-6-(3,4-difluorophenyl)pyrimidine has a pyrimidine core, both compounds belong to the broader class of nitrogen-containing heterocycles and share some structural similarities. Notably, both compounds possess a halogenated aromatic ring at the 4-position of their respective core structures. Dacomitinib's development involved optimizing substituents at the 4- and 6-positions for improved potency, metabolic stability, and pharmacokinetic properties, ultimately leading to its selection as a clinical candidate over other analogues, including pyrido[3,4-d]pyrimidine derivatives [].
Compound Description: This study involved the synthesis of a series of 5-(5-amino-1,3,4-oxadiazol-2-yl)-3,4-dihydro-6-methyl-4-phenyl pyrimidin-2(1H)-one derivatives, exploring the impact of various substituted benzaldehydes on their antibacterial activity [].
Compound Description: This research presents a microwave-assisted synthesis of novel 4-imino-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thiones lacking a substituent at the C-5 position. These compounds are obtained in a three-step synthesis with good overall yields [].
Compound Description: This compound is a nucleoside analogue that significantly enhances DNA duplex stability. Structurally, it features a pyrazolo[3,4-d]pyrimidine base moiety with a bromine substituent at the 3-position and a 2-deoxy-beta-D-erythro-pentofuranosyl sugar moiety attached to the N1 nitrogen of the pyrazole ring [].
Compound Description: This series of pyrimidine derivatives was designed as potential 15-lipoxygenase (15-LO) inhibitors. These compounds showed promising 15-LO inhibitory activity, with compounds 4d and 4f exhibiting the most potent activity (IC50 = 9 and 12 μM, respectively) [].
Compound Description: The crystal structure of this compound reveals a planar pyrimidine ring with a bromine substituent at the 2-position of the phenyl group at the 5-position. It also features a hydroxy group at the 2-position of the phenyl group at the 4-position [].
Compound Description: These are two new salts of aminopyrimidine derivatives. The crystal structures of cytosinium 6-chloronicotinate monohydrate and 5-bromo-6-methylisocytosinium hydrogen sulfate reveal intricate hydrogen-bonded networks and supramolecular architectures [].
Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides
Compound Description: This study describes the synthesis and antiviral evaluation of six novel carbocyclic nucleosides incorporating a 6-methyl-4-amino-pyrazolo[3,4-d]pyrimidine base. The research emphasizes the regioselective synthesis of these nucleosides and investigates their potential as antiviral agents [].
Compound Description: This compound serves as a key intermediate in the synthesis of pemetrexed disodium, an antifolate drug used in chemotherapy. The compound features a pyrrolo[2,3-d]pyrimidine core with a 3,4-dimethoxybenzyl group at the 7-position, a vinyl group at the 5-position, and an amino group at the 2-position [].
Compound Description: This study focuses on the synthesis and antimicrobial activity of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives. The research explores their potential as antimicrobial agents, with some derivatives showing promising activity against Candida albicans fungi [].
Compound Description: This study examines the synthesis and antimicrobial activity of a series of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides. The research identifies several compounds with promising antimicrobial activity, surpassing the potency of reference drugs against specific microbial strains [].
Compound Description: This compound represents a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative. It is synthesized through nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, selectively yielding the 4-substituted product [].
Relevance: While structurally distinct from 4-Bromo-6-(3,4-difluorophenyl)pyrimidine, this compound is relevant because it belongs to the same broader class of nitrogen-containing heterocycles. Instead of a pyrimidine ring, this compound is based on a pyrazolo[3,4-d]pyrimidine core, with a chlorine atom at position 6 and a dimethylamine group at position 4 [].
Compound Description: This research involves designing and synthesizing heterocyclic hybrids combining thieno[2,3-d]pyrimidine and benzimidazole moieties as potential antimicrobial agents, specifically targeting tRNA (Guanine37-N1)-methyltransferase (TrmD). The study reveals promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain [].
3,4-Dihydropyrimidine-2(1H)-thione Analogues
Compound Description: This research utilizes microwave irradiation for the rapid and sustainable synthesis of 3,4-dihydropyrimidine-2(1H)-thione analogues containing oxadiazole and pyridine moieties. The study investigates the antimicrobial and antituberculosis activity of these compounds [].
Compound Description: This compound is a pyrazolo[3,4-d]pyrimidine nucleoside analogue designed to enhance the stability of dA-dT base pairs in DNA. Incorporating 2b into oligonucleotide duplexes results in a significant increase in melting temperature (Tm), demonstrating its ability to stabilize DNA duplexes [].
Compound Description: This research focuses on synthesizing a series of novel 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazole derivatives and evaluating their antimicrobial activity [].
Derivatives of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP)
Compound Description: This research explores the synthesis of various derivatives of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP) [].
4-allylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Compound Description: This compound features a pyrazolo[3,4-d]pyrimidine core structure with an allylsulfanyl substituent at the 4-position. Crystallographic analysis reveals a planar pyrazolo[3,4-d]pyrimidine ring system with the allyl group exhibiting disorder over two positions [].
Relevance: While structurally distinct from 4-Bromo-6-(3,4-difluorophenyl)pyrimidine, this compound is relevant because it belongs to the same broader class of nitrogen-containing heterocycles. Instead of a single pyrimidine ring, it features a pyrazolo[3,4-d]pyrimidine core where a pyrazole ring is fused to the pyrimidine ring. The presence of the allylsulfanyl substituent at the 4-position further distinguishes this compound from the target compound [].
1,5-diallyl-1H - pyrazolo[3,4-d] pyrimidine (DPP)
Compound Description: This compound acts as a corrosion inhibitor for 904L stainless steel in molar H3PO4. The research investigates the impact of DPP concentration and temperature on corrosion parameters [].
Relevance: While structurally distinct from 4-Bromo-6-(3,4-difluorophenyl)pyrimidine, this compound is relevant because it belongs to the same broader class of nitrogen-containing heterocycles. Instead of a single pyrimidine ring, it features a pyrazolo[3,4-d]pyrimidine core where a pyrazole ring is fused to the pyrimidine ring. The presence of two allyl substituents at positions 1 and 5 further distinguishes this compound from the target compound [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.